Nickel carbonate

Description

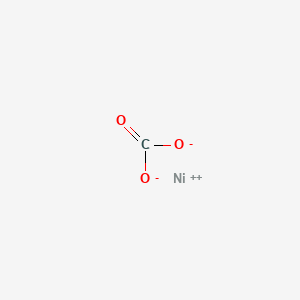

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULUUIKRFGGGTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiCO3, CNiO3 | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.39 g/cu m, 2.6 g/cm³ | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green rhombohedral crystals | |

CAS No. |

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel(II) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Deep Dive into the Hydrothermal Synthesis of Nickel Carbonate Nanostructures

A Technical Guide for Researchers and Drug Development Professionals

The controlled synthesis of nickel carbonate (NiCO₃) nanostructures is a rapidly advancing field with significant implications for catalysis, energy storage, and biomedical applications. The hydrothermal method has emerged as a versatile and scalable approach for producing a variety of NiCO₃ nano-architectures with tunable morphologies, sizes, and properties. This technical guide provides an in-depth overview of the core principles, experimental protocols, and key parameters influencing the hydrothermal synthesis of this compound nanostructures.

Fundamental Principles of Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atmosphere. The process is typically carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure increase the solubility of reactants and accelerate reaction kinetics, facilitating the crystallization of nanostructured materials.

The formation of this compound nanostructures via this method generally involves the reaction of a nickel salt precursor with a carbonate source in an aqueous medium. The morphology and properties of the resulting nanostructures are highly dependent on the interplay of various experimental parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of this compound nanostructures. The following sections outline key experimental protocols derived from the literature.

Synthesis of this compound Nanoparticles

This protocol focuses on the synthesis of this compound nanoparticles, often as a precursor for other materials.

Experimental Workflow:

Synthesis of Hierarchical this compound Microspheres

This protocol describes the formation of more complex, hierarchical microspheres.

Experimental Protocol:

A typical synthesis involves dissolving a nickel salt (e.g., nickel nitrate or nickel chloride) and a carbonate source, most commonly urea, in deionized water.[1] The solution is then transferred to a Teflon-lined autoclave and heated to temperatures ranging from 120 to 180°C for a duration of 6 to 24 hours.[1][2] During the hydrothermal treatment, urea decomposes to produce carbonate and hydroxide ions, which then react with the nickel ions to form this compound or this compound hydroxide precursors.[1] After the reaction, the autoclave is cooled to room temperature, and the resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.

Reaction Mechanism using Urea:

The formation of this compound when using urea as a precipitating agent can be described by the following reactions:

-

CO(NH₂)₂ + H₂O → 2NH₃ + CO₂[1]

-

CO₂ + H₂O ↔ H₂CO₃ ↔ CO₃²⁻ + 2H⁺[1]

-

NH₃ + H₂O ↔ NH₄⁺ + OH⁻[1]

-

Ni²⁺ + CO₃²⁻ → NiCO₃

The slow decomposition of urea allows for a controlled release of carbonate and hydroxide ions, which facilitates the uniform growth of nanostructures.

Influence of Synthesis Parameters

The morphology, size, and phase of the synthesized this compound nanostructures can be precisely controlled by tuning various synthesis parameters.

Effect of Precursors

The choice of nickel salt and carbonate source significantly impacts the final product. Different nickel salts (e.g., nitrate, chloride, sulfate, acetate) can lead to variations in the morphology of the resulting nanostructures due to the different anions present in the solution.[3] The carbonate source is also critical; for instance, using hexamethylenetetramine (HMT) instead of urea can lead to different levels of carbonate incorporation and affect the electrochemical properties of the material.[4]

Role of Temperature and Time

Reaction temperature and duration are crucial parameters in hydrothermal synthesis. Higher temperatures generally lead to faster reaction rates and can promote the formation of more crystalline structures.[5] For example, in the synthesis of nickel-cobalt hydroxide nanostructures, increasing the temperature from 70°C to 90°C resulted in the formation of petal-like spherical microstructures from flaky nanosheets.[5] However, excessively high temperatures can lead to agglomeration.[5] The reaction time also influences the growth and assembly of the nanostructures.

Impact of Additives and Surfactants

Surfactants and other additives can be used to control the size and morphology of the nanostructures by adsorbing onto the surface of the growing crystals and directing their growth. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to assist in the formation of specific morphologies such as nanoneedle arrays in nickel-cobalt oxide synthesis.[6] The presence of surfactants can prevent agglomeration and lead to the formation of well-dispersed nanoparticles.[7]

Data Presentation

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of nickel-containing carbonate and related nanostructures.

Table 1: Synthesis Parameters and Resulting Morphologies

| Nickel Precursor | Carbonate Source/Additive | Temperature (°C) | Time (h) | Resulting Morphology | Reference(s) |

| Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O | Urea | 120 | 6 | Microflowers | [1] |

| Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O | Hexamethylenetetramine (HMT), Sodium Dodecyl Sulfate (SDS) | 140 | 14 | Nanoparticles | [8] |

| Ni(NO₃)₂·6H₂O | Urea | 120-140 | 24 | Crystalline this compound hydroxide | [4] |

| NiCl₂·6H₂O | Triethanolamine | 200 | 1 | Nanosheets and nanospheres | [9] |

| Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O | Urea | 90 | - | Spherical, flower-like nanosheets | [10] |

Table 2: Properties of Hydrothermally Synthesized Nickel-Based Carbonate Nanostructures

| Material | Morphology | Particle/Structure Size | Specific Surface Area (m²/g) | Specific Capacitance (F/g) | Reference(s) |

| NiCo₂O₄ (from carbonate precursor) | Microflowers | - | 147.3 | 747.4 @ 5 mV/s | [1] |

| Ni-Co Carbonate Hydroxide | Nanorods | - | - | 762 @ 1 A/g | [11] |

| NiCo(OH)₄-NiO | Spherical, flower-like | - | - | 2129 @ 1 A/g | [10] |

| NiCo₂O₄ (from carbonate precursor) | Nanoneedle arrays | - | - | 1153.2 @ 1 A/g | [6] |

Characterization of this compound Nanostructures

A suite of analytical techniques is employed to characterize the synthesized nanostructures:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanostructures.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the internal structure and crystal lattice.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

Logical Relationships in Synthesis

The interplay between synthesis parameters and the final product characteristics can be visualized as a logical flow.

Conclusion

The hydrothermal synthesis method offers a robust platform for the fabrication of this compound nanostructures with controlled morphologies and properties. By carefully manipulating experimental parameters such as precursor types, temperature, time, and the use of additives, researchers can tailor the resulting nanomaterials for a wide range of applications. This guide provides a foundational understanding and practical protocols to aid scientists and professionals in the development of advanced materials based on this compound. Further research into the precise mechanisms of nucleation and growth will continue to refine the synthesis of these promising nanostructures.

References

- 1. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea-assisted hydrothermal synthesis of a hollow hierarchical LiNi0.5Mn1.5O4 cathode material with tunable morphology characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Reagent-assisted hydrothermal synthesis of NiCo2O4 nanomaterials as electrodes for high-performance asymmetric supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of surfactant-assisted nickel ferrite nanoparticles (NFNPs@surfactant) to amplify their application as an advanced electrode material for high-performance supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In situ hydrothermal synthesis of nickel cobalt sulfide nanoparticles embedded on nitrogen and sulfur dual doped graphene for a high performance supercapacitor electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Hydrothermal Method Temperature on the Spherical Flowerlike Nanostructures NiCo(OH)4-NiO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01008B [pubs.rsc.org]

A Technical Guide to the Co-Precipitation Synthesis of Nickel Carbonate

This technical guide provides an in-depth overview of the co-precipitation method for synthesizing nickel carbonate, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

This compound (NiCO₃) is an inorganic compound with various applications, including its use as a precursor for catalysts, in ceramic applications, and in the synthesis of other nickel salts.[1] The co-precipitation method is a widely employed technique for the synthesis of this compound and its derivatives due to its relative simplicity, scalability, and control over the final product's properties. This method involves the simultaneous precipitation of a nickel salt and a carbonate source from a solution under controlled conditions.

This guide will focus on the synthesis of this compound through the reaction of a soluble nickel salt with a carbonate source, a common and effective co-precipitation approach.

Experimental Protocols

The following protocols are derived from established methodologies for the co-precipitation synthesis of this compound. These procedures provide a foundation for laboratory-scale synthesis, which can be adapted and optimized for specific research and development needs.

Synthesis of this compound using Sodium Carbonate

This protocol describes the synthesis of this compound by reacting a nickel salt solution with a sodium carbonate solution.

Materials:

-

Nickel salt (e.g., Nickel Sulfate, NiSO₄·6H₂O or Nickel Chloride, NiCl₂·6H₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Dilute ammonia solution (for pH adjustment)

-

Dimethylglyoxime test paper

Procedure:

-

Solution Preparation:

-

Co-Precipitation Reaction:

-

Heat both the nickel salt solution and the sodium carbonate solution separately.

-

In a reaction vessel, mix the two solutions. The molar ratio of Ni²⁺ to CO₃²⁻ should be maintained between 1:1 and 1:1.5.[3] A preferred range is 1:1.1 to 1:1.3.[3]

-

The reaction temperature should be controlled between 50°C and 90°C, with an optimal range of 70°C to 80°C.[3]

-

Continuously monitor and control the pH of the reaction mixture between 8.3 and 8.6.[2]

-

-

Aging of the Precipitate:

-

After the addition of the reactants is complete, reduce the stirring speed and maintain the temperature for a period of time.

-

Check the supernatant for the presence of nickel ions using dimethylglyoxime test paper. A lack of a distinct red color indicates the completion of the precipitation.[3]

-

Filter the precipitate.

-

Resuspend the filter cake in a dilute ammonia solution with a pH of 8-9 to form a slurry.[3]

-

Age the slurry at a temperature between 80°C and 100°C (preferably 85-95°C) for 10 to 20 hours (preferably 14-18 hours).[3]

-

-

Washing and Drying:

Synthesis of Basic this compound

The addition of sodium carbonate to a solution of a Ni(II) salt can also lead to the precipitation of basic this compound.[1] The reaction for the formation of basic this compound from nickel sulfate and sodium carbonate is as follows:

4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the co-precipitation synthesis of this compound based on the provided protocols.

| Parameter | Value | Reference |

| Reactant Concentrations | ||

| Nickel Ion (Ni²⁺) Concentration | 50 - 55 g/L | [2] |

| Sodium Carbonate (Na₂CO₃) Concentration | 120 - 125 g/L | [2] |

| Reaction Conditions | ||

| Ni²⁺:CO₃²⁻ Molar Ratio | 1:1 - 1:1.5 | [3] |

| Preferred Ni²⁺:CO₃²⁻ Molar Ratio | 1:1.1 - 1:1.3 | [3] |

| Reaction Temperature | 50 - 90 °C | [3] |

| Preferred Reaction Temperature | 70 - 80 °C | [3] |

| Reaction pH | 8.3 - 8.6 | [2] |

| Aging Conditions | ||

| Aging Temperature | 80 - 100 °C | [3] |

| Preferred Aging Temperature | 85 - 95 °C | [3] |

| Aging Time | 10 - 20 hours | [3] |

| Preferred Aging Time | 14 - 18 hours | [3] |

| Aging Slurry pH | 8 - 9 | [3] |

| Drying Conditions | ||

| Drying Temperature | 80 - 140 °C | [3] |

| Drying Time | > 4 hours | [3] |

Experimental Workflow

The following diagram illustrates the logical workflow of the co-precipitation synthesis of this compound.

Caption: Workflow for this compound Synthesis.

Conclusion

The co-precipitation method offers a robust and controllable route for the synthesis of this compound. By carefully controlling key parameters such as reactant concentrations, molar ratios, temperature, and pH, researchers can tailor the properties of the resulting this compound for various applications. The protocols and data presented in this guide serve as a comprehensive resource for the successful laboratory synthesis of this important inorganic compound.

References

thermal decomposition mechanism of basic nickel carbonate

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Basic Nickel Carbonate

Abstract

Basic this compound, a compound with the general formula xNiCO₃·yNi(OH)₂·zH₂O, is a critical precursor in the synthesis of catalytically active nickel oxide (NiO).[1][2] Its thermal decomposition is a multi-stage process involving distinct dehydration and decomposition steps, the characteristics of which are highly dependent on the precursor's specific stoichiometry.[1][3] This guide provides a detailed examination of the decomposition mechanism, supported by quantitative data, experimental protocols, and mechanistic visualizations to serve researchers, scientists, and professionals in drug development and materials science.

Introduction

Nickel(II) carbonate exists in various forms, with the most common industrial and laboratory forms being basic nickel carbonates.[2][4] These compounds are typically pale green, amorphous materials whose exact composition, such as NiCO₃·2Ni(OH)₂·4H₂O, is determined by the synthesis method.[4][5] Understanding the thermal behavior of these materials is essential, as the decomposition process is a primary route to producing ultrafine nickel oxide powders with controlled properties for applications in catalysis, sensors, and battery materials.[6] This document outlines the stepwise decomposition pathway, the analytical techniques used for its characterization, and the underlying chemical principles governing the transformation.

The Thermal Decomposition Pathway

The thermal decomposition of basic this compound is not a single-step event but a sequential process that occurs in two distinct stages when subjected to a slow rate of heating.[1]

-

Stage I: Dehydration. The initial stage involves the loss of water molecules. This process typically begins around 100°C and concludes by approximately 210°C.[1] This step corresponds to the expulsion of coordinated water molecules bound to the nickel cation.[3]

-

Stage II: Decomposition. The second stage, commencing at temperatures above 260°C and completing by 420°C, involves the decomposition of the anhydrous intermediate.[1] During this phase, the remaining water from the hydroxyl groups and carbon dioxide are released, yielding the final solid product, nickel oxide (NiO).[1][3]

The overall transformation can be represented by the following general equations:

-

Stage I: xNiCO₃·yNi(OH)₂·zH₂O(s) → xNiCO₃·yNi(OH)₂(s) + zH₂O(g)

-

Stage II: xNiCO₃·yNi(OH)₂(s) → (x+y)NiO(s) + xCO₂(g) + yH₂O(g)

Caption: Stepwise thermal decomposition of basic this compound.

Quantitative Analysis of Decomposition

Thermogravimetric analysis (TGA) provides quantitative data on the mass loss at each stage of decomposition. The precise temperatures and percentage mass loss are dependent on the initial stoichiometry of the basic this compound.[1] Below is a summary of data reported for two different compositions.

| Precursor Stoichiometry | Stage I Temperature Range | Stage I Mass Loss (%) | Stage II Temperature Range | Stage II Mass Loss (%) | Total Mass Loss (%) | Final Product | Reference |

| 2NiO·CO₂·5H₂O | 100°C – 210°C | 14.56 | 260°C – 420°C | 25.07 | 39.63 | NiO | [1] |

| 3NiO·CO₂·6H₂O | 100°C – 210°C | 19.15 | 260°C – 420°C | 21.28 | 40.43 | NiO | [1] |

Note: Stage II Mass Loss is calculated as Total Mass Loss - Stage I Mass Loss.

Experimental Protocols

The characterization of the thermal decomposition of basic this compound relies on a suite of analytical techniques.

Key Experimental Techniques:

-

Thermogravimetric Analysis (TGA): This is the primary technique used to study the decomposition process.[7] It measures the change in mass of a sample as a function of temperature, allowing for the identification of decomposition stages and the quantification of mass loss.[1][7]

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These methods are used in conjunction with TGA to detect endothermic or exothermic events associated with phase transitions or reactions.[8][9] The decomposition of carbonates is typically an endothermic process.

-

X-Ray Diffraction (XRD): XRD analysis is crucial for identifying the crystallographic structure of the solid materials before and after thermal treatment. It is used to confirm that the final product of the decomposition is indeed crystalline nickel oxide (NiO).[6][9]

-

Coupled TGA-Mass Spectrometry (TGA-MS): This powerful combination allows for the simultaneous analysis of mass loss (TGA) and the identification of the gaseous species being evolved (MS).[10] This provides direct evidence for the release of water and carbon dioxide at specific temperatures.

Generalized Experimental Protocol (TGA-DTA):

-

Sample Preparation: A small, accurately weighed quantity (typically 5-10 mg) of the basic this compound powder is placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA-DTA instrument. The system is purged with a controlled atmosphere (e.g., flowing air or an inert gas like nitrogen or helium) at a specific flow rate.[11]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass, temperature, and differential temperature signal continuously throughout the experiment.

-

Post-Analysis: The solid residue in the crucible can be recovered for further analysis, such as XRD, to confirm its composition and crystallinity.

Caption: Workflow for characterizing thermal decomposition.

Mechanism and Influencing Factors

The stability of metal carbonates is related to the polarizing power of the metal cation.[12] A small, highly charged cation can distort the electron cloud of the large carbonate anion (CO₃²⁻).[13][14]

In the case of Ni²⁺, its positive charge attracts the delocalized electrons in the carbonate ion. As the temperature increases, this polarization becomes more severe, weakening the carbon-oxygen bonds within the carbonate group.[13] Eventually, this distortion leads to the abstraction of an oxygen atom from the carbonate ion to form a more stable metal oxide (O²⁻) and a molecule of carbon dioxide (CO₂).[12] The greater the polarizing effect, the lower the temperature required for decomposition.[12][13]

Caption: Polarization of the carbonate ion by the Ni²⁺ cation.

Conclusion

The thermal decomposition of basic this compound is a well-defined, two-stage process that yields nickel oxide, a technologically important material. The initial dehydration step removes coordinated water, followed by a higher-temperature decomposition of the anhydrous intermediate to release hydroxyl water and carbon dioxide. The specific temperatures and mass losses associated with these stages are directly linked to the stoichiometry of the starting material. A comprehensive analysis using techniques like TGA, DTA, and XRD is essential for fully characterizing this transformation, providing valuable insights for the controlled synthesis of NiO with desired properties for various advanced applications.

References

- 1. journal.iisc.ac.in [journal.iisc.ac.in]

- 2. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. council.muctr.ru [council.muctr.ru]

- 7. chembam.com [chembam.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Nickel Carbonate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel carbonate in acidic solutions. This compound (NiCO₃), a light green crystalline solid, is sparingly soluble in water but exhibits significantly enhanced solubility in the presence of acids. This property is crucial in various industrial and research applications, including catalyst preparation, electroplating, and the synthesis of nickel compounds. This document details the chemical principles, quantitative data, experimental methodologies, and reaction pathways governing the dissolution of this compound in acidic media.

Fundamental Principles of Dissolution

The dissolution of this compound in acidic solutions is a classic acid-base reaction. The carbonate ion (CO₃²⁻), a weak base, reacts with the hydronium ions (H₃O⁺) from the acid, shifting the solubility equilibrium towards the dissolution of the this compound salt.

The fundamental equilibrium for the dissolution of this compound in water is:

NiCO₃(s) ⇌ Ni²⁺(aq) + CO₃²⁻(aq)

The solubility product constant (Ksp) for this reaction is approximately 1.42 x 10⁻⁷, indicating its low solubility in pure water.

In an acidic solution, the carbonate ions react with hydronium ions in a stepwise manner:

CO₃²⁻(aq) + H₃O⁺(aq) ⇌ HCO₃⁻(aq) + H₂O(l) HCO₃⁻(aq) + H₃O⁺(aq) ⇌ H₂CO₃(aq) + H₂O(l)

The carbonic acid (H₂CO₃) formed is unstable and decomposes to carbon dioxide gas and water:

H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)

The overall reaction for the dissolution of this compound in a generic strong acid (HA) can be represented as:

NiCO₃(s) + 2H⁺(aq) → Ni²⁺(aq) + H₂O(l) + CO₂(g)[1][2]

This continuous removal of carbonate ions from the solution by the acid drives the dissolution of more this compound, in accordance with Le Châtelier's principle.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 93 mg/L[3] | Calculated from Ksp |

| CO₂-saturated water (Carbonic Acid) | 25 | Significantly increased | Forms soluble nickel bicarbonate |

| Dilute HCl | Ambient | Soluble | Reacts to form nickel chloride, water, and carbon dioxide. |

| Dilute H₂SO₄ | Ambient | Soluble | Reacts to form nickel sulfate, water, and carbon dioxide.[4] |

Solubility Product Constant (Ksp) of this compound

| Constant | Value | Reference |

| Ksp | 1.42 x 10⁻⁷ | [5] |

| pKsp | 6.85 |

Chemical Reaction Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways of this compound dissolution in acid and a typical experimental workflow for its determination.

Caption: Dissolution pathway of this compound in an acidic solution.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in an acidic solution. Two common analytical techniques for quantifying the dissolved nickel concentration are provided.

Gravimetric Determination of Solubility

This method involves measuring the mass of this compound that dissolves in a given volume of acidic solution.

Materials:

-

This compound (NiCO₃), analytical grade

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), of known concentration

-

Deionized water

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a standard solution of the desired acid (e.g., 0.1 M HCl) in a volumetric flask.

-

Accurately weigh an excess amount of this compound powder.

-

Transfer a known volume of the acidic solution to a beaker and place it on a magnetic stirrer.

-

Gradually add the weighed this compound to the stirring acidic solution until no more solid dissolves and a slight excess remains.

-

Allow the mixture to stir for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Set up the filtration apparatus with a pre-weighed piece of filter paper.

-

Filter the solution to separate the undissolved this compound.

-

Carefully collect the filter paper with the undissolved solid and dry it in a drying oven at 110°C to a constant weight.

-

Weigh the dried filter paper with the undissolved this compound.

-

The mass of dissolved this compound is the initial mass minus the mass of the undissolved solid.

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

Spectrophotometric Determination of Nickel Concentration

This protocol utilizes UV-Visible spectrophotometry to determine the concentration of nickel ions in the solution after dissolution.

Materials:

-

This compound (NiCO₃)

-

Acidic solution (e.g., 0.1 M HCl)

-

Dimethylglyoxime (DMG) solution (1% in ethanol)

-

Ammonia solution

-

Standard nickel solution (1000 ppm)

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Dissolution of this compound: Follow steps 1-7 from the gravimetric protocol to obtain a saturated solution of this compound in the chosen acid.

-

Preparation of Calibration Standards: Prepare a series of standard nickel solutions of known concentrations (e.g., 1, 2, 5, 10 ppm) by diluting the 1000 ppm standard nickel solution with deionized water.

-

Complexation:

-

Take a known volume of the filtered this compound solution and dilute it to fall within the range of the calibration standards.

-

To a specific volume of each standard and the diluted sample, add a few drops of ammonia solution to make it slightly alkaline.

-

Add a small amount of the dimethylglyoxime solution. A red-colored complex of nickel-dimethylglyoxime will form.

-

Dilute all solutions to the same final volume in volumetric flasks.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the nickel-dimethylglyoxime complex (typically around 447 nm).

-

Measure the absorbance of each standard and the sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of nickel in the diluted sample from the calibration curve.

-

Calculate the original concentration of nickel in the undiluted filtrate, which represents the solubility of this compound in the acidic solution.

-

Atomic Absorption Spectroscopy (AAS) Determination of Nickel Concentration

AAS is a highly sensitive method for determining the concentration of metal ions in a solution.

Materials:

-

This compound (NiCO₃)

-

Acidic solution (e.g., 0.1 M HCl)

-

Standard nickel solution (1000 ppm)

-

Atomic Absorption Spectrophotometer with a nickel hollow cathode lamp

-

Volumetric flasks and pipettes

Procedure:

-

Dissolution of this compound: Prepare the saturated this compound solution in the desired acid as described in the gravimetric protocol (steps 1-7).

-

Preparation of Calibration Standards: Prepare a series of standard nickel solutions of known concentrations (e.g., 0.5, 1, 2, 5 ppm) by diluting the 1000 ppm standard nickel solution. The diluent should be the same acidic solution used for the dissolution to match the matrix.

-

AAS Measurement:

-

Set up the AAS instrument according to the manufacturer's instructions for nickel analysis (wavelength typically 232.0 nm).

-

Aspirate the blank (the acidic solution), the standard solutions, and the filtered sample solution into the flame or graphite furnace of the AAS.

-

Record the absorbance readings for each solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

-

Determine the concentration of nickel in the sample solution from the calibration curve. This concentration is the solubility of this compound in the acidic solution.

-

Conclusion

The solubility of this compound is significantly enhanced in acidic solutions due to the reaction between carbonate ions and protons, which drives the dissolution equilibrium forward. This technical guide has provided the fundamental chemical principles, relevant quantitative data, and detailed experimental protocols for the determination of this compound solubility. The methodologies described, including gravimetric analysis, UV-Visible spectrophotometry, and atomic absorption spectroscopy, offer robust approaches for researchers and professionals in various scientific and industrial fields. The provided diagrams of the dissolution pathway and experimental workflow serve as clear visual aids to understand the core concepts.

References

Synthesis of Amorphous Nickel Carbonate for Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous nickel carbonate and its basic derivatives have emerged as highly promising catalyst precursors, particularly in the fields of electrocatalysis for energy conversion and storage. Unlike their crystalline counterparts, amorphous materials possess a disordered atomic structure, which can lead to a higher density of unsaturated coordination sites and enhanced surface energy.[1] These characteristics are often associated with superior catalytic activity and stability. This technical guide provides a comprehensive overview of the synthesis of amorphous this compound, detailing various preparation methods, and summarizing its catalytic performance in key electrochemical reactions, namely the Oxygen Evolution Reaction (OER) and the Urea Oxidation Reaction (UOR).

The OER is a critical process in electrochemical water splitting for hydrogen production, a cornerstone of a future hydrogen economy.[2] Amorphous this compound-based materials have demonstrated remarkable efficiency as OER catalysts, often outperforming state-of-the-art noble metal oxides like RuO2.[2] The UOR, on the other hand, presents an energy-efficient alternative to the OER for hydrogen production, with the added benefit of treating urea-rich wastewater.[3] Amorphous this compound has also shown significant promise as a catalyst for the UOR, facilitating the conversion of urea into benign products.[4]

This guide aims to provide researchers and professionals with a detailed understanding of the synthesis-structure-performance relationships of amorphous this compound catalysts, enabling the rational design and development of advanced catalytic materials.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of amorphous this compound, each offering distinct advantages in terms of controlling the material's properties. The most common approaches include evaporation-induced precipitation, facile precipitation, and hydrothermal synthesis.

Evaporation-Induced Precipitation (EIP)

The EIP method is a low-temperature technique that allows for the preparation of hierarchical and amorphous basic this compound particles.[2]

Experimental Protocol:

-

Precursor Solution Preparation: A precursor solution is prepared by dissolving a specific amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and sodium carbonate (Na₂CO₃) in a mixture of deionized water and ethanol. The ratio of H₂O/Ni in the precursor mixture can be adjusted to tune the amorphous structure of the final product.[2]

-

Evaporation and Precipitation: The precursor solution is then heated to a relatively low temperature, typically around 60°C, to induce the evaporation of the solvent.[2] This gradual evaporation leads to the precipitation of amorphous basic this compound particles.

-

Washing and Drying: The resulting precipitate is collected, washed thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Facile Precipitation

This method involves the direct precipitation of amorphous this compound from a solution containing nickel ions and a carbonate source.[4]

Experimental Protocol:

-

Reactant Solutions: Prepare an aqueous solution of a soluble nickel salt, such as nickel chloride (NiCl₂) or nickel nitrate (Ni(NO₃)₂). Prepare a separate aqueous solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium bicarbonate (NH₄HCO₃).[5]

-

Precipitation: The carbonate solution is added dropwise to the nickel salt solution under vigorous stirring at room temperature. The pH of the reaction mixture is a critical parameter and is typically controlled to be in the range of 7.8 to 8.5.[6]

-

Aging: The resulting suspension is aged for a specific period, often for several hours, to allow for the complete precipitation and formation of the amorphous structure.[7]

-

Collection and Purification: The precipitate is collected by centrifugation or filtration, followed by repeated washing with deionized water and ethanol to remove impurities. A final drying step, usually in a vacuum oven, yields the amorphous this compound powder.[5]

Hydrothermal Synthesis

Hydrothermal synthesis utilizes elevated temperatures and pressures to promote the formation of desired materials. This method can be employed to synthesize amorphous or poorly crystalline this compound with controlled morphologies.

Experimental Protocol:

-

Precursor Mixture: A reaction mixture is prepared by dissolving a nickel salt (e.g., nickel ammonium sulfate) and a carbonate source (e.g., ammonium bicarbonate) in deionized water.[3] The molar ratio of the reactants is a key parameter to control the final product.

-

Hydrothermal Treatment: The precursor mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically in the range of 210-250°C, for a duration of 2 to 8 hours.[3]

-

Product Recovery: After the hydrothermal treatment, the autoclave is cooled down to room temperature. The solid product is collected by filtration, washed extensively with deionized water, and then dried. A final heat treatment at a temperature between 260-295°C may be required to obtain the final this compound product.[3]

Data Presentation: Catalytic Performance

The catalytic performance of amorphous this compound is evaluated based on several key metrics, including overpotential, Tafel slope, and current density for OER and UOR. The following tables summarize the quantitative data from various studies.

Table 1: Oxygen Evolution Reaction (OER) Performance of Amorphous this compound Catalysts

| Catalyst | Synthesis Method | Electrolyte | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Stability | Reference |

| Amorphous Basic this compound | Evaporation-Induced Precipitation | 0.1 M KOH | 350 | 60 | Stable for 10,000 s | [2] |

| Amorphous NiCuOx | One-step method at room temperature | Carbonate system | 320 | - | Long-term durability | [8] |

| Amorphous NiFeOₓ(OH)y | - | - | 250 | 39 | Stable for 50 h at 50 mA/cm² | [9] |

Table 2: Urea Oxidation Reaction (UOR) Performance of Amorphous this compound Catalysts

| Catalyst | Synthesis Method | Electrolyte | Potential (V vs. RHE) at specified Current Density | Tafel Slope (mV/dec) | Stability | Reference |

| Amorphous this compound | Facile Precipitation | 1.0 M KOH + 0.5 M Urea | 1.6 V for 117.69 mA/cm² | 40.7 | - | [4] |

| Amorphous NiOₓ/NF | Photochemical Metal-Organic Deposition | 1.0 M KOH + 0.5 M Urea | 1.256 V for 10 mA/cm² | - | Decent durability at 100 mA/cm² | [6] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the synthesis process and the catalytic mechanisms, Graphviz (DOT language) has been used to create the following diagrams.

Caption: Experimental workflows for the synthesis of amorphous this compound via three different methods.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105502523A - this compound preparation method - Google Patents [patents.google.com]

- 4. The Application of this compound as Catalyst_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Process for synthesis of basic this compound from diacidic base - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN100484882C - Method of preparing electronic grade this compound by sodium carbonate deposition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Influence of Precursors on Nickel Carbonate Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of precursor selection in controlling the morphology of nickel carbonate. The physical characteristics of this compound particles, including their size, shape, and surface area, are paramount in various applications, from catalyst development to the synthesis of advanced battery materials. Understanding and manipulating these properties through the careful selection of synthesis precursors is a key aspect of materials science and process development. This document provides a comprehensive overview of the effects of different nickel sources and precipitating agents on the resulting morphology of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Role of Precursors in Tailoring this compound Morphology

The synthesis of this compound typically involves the precipitation of a nickel salt solution with a carbonate source. The choice of both the nickel salt (e.g., nickel sulfate, nickel nitrate, nickel chloride) and the carbonate precursor (e.g., sodium carbonate, ammonium bicarbonate, urea) significantly influences the nucleation and growth kinetics of the this compound crystals, thereby determining the final morphology of the particles.

The anion of the nickel salt can affect the complexation of nickel ions in the solution, which in turn influences the precipitation rate and the resulting particle characteristics. For instance, nickel nitrate is often favored for producing well-dispersed nanoparticles with a small grain size.[1]

The carbonate source plays a crucial role in controlling the supersaturation of the solution. Rapid precipitation, often achieved with soluble carbonates like sodium carbonate, can lead to the formation of amorphous or poorly crystalline structures. In contrast, slower, more controlled precipitation, as seen with the hydrolysis of urea in hydrothermal methods, allows for the formation of more uniform and crystalline structures, such as spherical or flower-like morphologies.[2][3]

Quantitative Analysis of Precursor Effects on Morphology

The following tables summarize the quantitative impact of different precursors on the key morphological parameters of nickel-based materials, including this compound and its derivatives. It is important to note that much of the detailed quantitative research has been conducted on nickel hydroxide and mixed metal systems, which serve as valuable proxies for understanding the behavior of pure this compound.

Table 1: Effect of Nickel Source on the Morphology of Nickel-Based Materials

| Nickel Salt Precursor | Resulting Material | Morphology | Particle Size | Reference |

| Nickel Nitrate (Ni(NO₃)₂·6H₂O) | Ni-Al₂O₃ Catalyst | Well-dispersed nanoparticles | 6.80 nm | [1] |

| Nickel Chloride (NiCl₂·6H₂O) | Ni-Al₂O₃ Catalyst | Larger nanoparticles | 15.99 nm | [1] |

| Nickel Sulfate (NiSO₄) | Basic this compound | Spherical particles | Not specified | [4] |

Table 2: Effect of Carbonate/Precipitating Agent on the Morphology of Nickel-Based Materials

| Carbonate/Precipitating Agent | Nickel Salt | Synthesis Method | Resulting Material | Morphology | Particle Size | BET Surface Area | Reference |

| Sodium Carbonate (Na₂CO₃) | Nickel Sulfate | Precipitation | Basic this compound | Spherical | >0.7 g/cm³ (apparent density) | Not specified | [4] |

| Ammonium Bicarbonate (NH₄HCO₃) | Nickel Ammonium Sulfate | Hydrothermal | This compound | Uniform appearance | Not specified | Not specified | [5] |

| Urea (CO(NH₂)₂) | Nickel Nitrate | Hydrothermal | Nickel Hydroxide (with carbonate) | Flower-like clusters of nanosheets | Micrometer-sized clusters | Not specified | [2] |

| Hexamethylenetetramine (HMT) | Nickel Nitrate | Hydrothermal | Nickel Hydroxide (with low carbonate) | Flower-like clusters of nanosheets | Micrometer-sized clusters | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound with different morphologies based on the selection of precursors.

Synthesis of Spherical Basic this compound via Precipitation

This protocol describes the preparation of high-density spherical basic this compound using nickel sulfate and sodium carbonate.[4]

Materials:

-

Nickel Sulfate (NiSO₄) solution (100 g/L Ni²⁺ concentration)

-

Sodium Carbonate (Na₂CO₃) solution (106 g/L)

-

Deionized water

Equipment:

-

Reaction vessel with automatic pH control and stirring

-

Pressurized spray nozzle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Maintain the reaction vessel at a constant temperature of 40°C.

-

Continuously feed the nickel sulfate solution into the reactor through a pressurized spray nozzle.

-

Simultaneously, add the sodium carbonate solution to the reactor to maintain a constant pH of 8.0. The addition should be controlled by an automatic pH control system.

-

Maintain a constant stirring speed of 300 r/min throughout the reaction.

-

After the reaction is complete, filter the resulting precipitate.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Dry the washed precipitate in an oven to obtain spherical basic this compound.

Hydrothermal Synthesis of this compound with Controlled Morphology

This protocol outlines a general hydrothermal method for synthesizing this compound where the morphology can be influenced by the choice of carbonate precursor (e.g., urea). This method is adapted from procedures used for nickel hydroxide and mixed metal carbonates.[2][3]

Materials:

-

Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve a stoichiometric amount of nickel nitrate hexahydrate and urea in deionized water in a beaker. For example, 2 mmol of Ni(NO₃)₂·6H₂O and 20 mmol of urea in 20 mL of deionized water.[2]

-

Stir the solution for 30 minutes to ensure complete dissolution and homogeneity.

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a desired temperature (e.g., 120-180°C) for a specific duration (e.g., 6-24 hours). The temperature and time will influence the morphology.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration.

-

Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Visualizing Synthesis Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships between precursor selection and the resulting this compound morphology.

Caption: Workflow for the synthesis of spherical basic this compound.

Caption: Factors influencing this compound morphology.

Conclusion

The morphology of this compound is a highly tunable property that is directly influenced by the selection of precursors and synthesis conditions. Nickel salts such as nitrate and sulfate, and carbonate sources like sodium carbonate and urea, each impart distinct characteristics to the final product. By carefully controlling parameters such as temperature, pH, and the method of synthesis (e.g., precipitation vs. hydrothermal), researchers can achieve a range of morphologies from well-dispersed nanoparticles to complex hierarchical structures like spheres and flower-like assemblies. The provided data, protocols, and diagrams serve as a foundational guide for the rational design and synthesis of this compound with desired morphological properties for advanced applications.

References

A Technical Guide to the Formation of Basic Nickel Carbonate vs. Pure Nickel Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the distinct formation pathways of basic nickel carbonate and pure this compound, providing a comparative analysis of their synthesis protocols, critical reaction parameters, and physicochemical properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a nuanced understanding of these two compounds.

Introduction

This compound exists in two primary forms: pure this compound (NiCO₃) and basic this compound (with a general formula of xNiCO₃·yNi(OH)₂·zH₂O). While both are crucial precursors in the synthesis of nickel-based materials, their formation chemistries and resultant properties differ significantly. The selection between pure and basic this compound is contingent upon the specific application, as their reactivity and composition directly influence the characteristics of the final product. Basic this compound, for instance, is often preferred for catalytic applications due to the nature of the nickel oxide produced upon its calcination.[1]

Formation Pathways and Controlling Factors

The synthesis of either pure or basic this compound is primarily governed by the choice of precipitating agent and the reaction conditions, most notably pH.

-

Basic this compound Formation: The precipitation of basic this compound is typically achieved by reacting a soluble nickel salt, such as nickel sulfate (NiSO₄) or nickel nitrate (Ni(NO₃)₂), with an alkaline carbonate source like sodium carbonate (Na₂CO₃) in an aqueous medium.[2] The reaction proceeds in an alkaline environment, where the hydrolysis of carbonate ions and the presence of hydroxide ions lead to the co-precipitation of this compound and nickel hydroxide. The general chemical equation for the formation of a basic this compound is:

4Ni²⁺ + CO₃²⁻ + 6OH⁻ + 4H₂O → Ni₄CO₃(OH)₆(H₂O)₄[1]

Key factors influencing the formation and composition of basic this compound include:

-

pH: Alkaline conditions are essential for the formation of the hydroxide component. The final pH of the reaction mixture is a critical parameter to control the ratio of carbonate to hydroxide in the precipitate.[2][3]

-

Reactant Concentrations: The concentrations of the nickel salt and the carbonate solution impact the rate of precipitation and the morphology of the resulting particles.[4]

-

Temperature: Temperature can affect the solubility of the reactants and the crystalline structure of the precipitate.

-

-

Pure this compound Formation: The synthesis of pure this compound (NiCO₃) necessitates conditions that prevent the formation of nickel hydroxide. This is often achieved through methods that avoid strongly alkaline environments or utilize reactants that favor the direct precipitation of the simple carbonate. Common methods include:

-

Hydrothermal Synthesis: Reacting a nickel salt with a bicarbonate, such as ammonium bicarbonate (NH₄HCO₃) or sodium bicarbonate (NaHCO₃), under elevated temperature and pressure in a sealed vessel.[5][6] The bicarbonate acts as a pH buffer, preventing the solution from becoming highly alkaline.

-

Oxidation of Nickel Powder: A method involving the oxidation of nickel powder in the presence of ammonia and carbon dioxide. Subsequent boiling of the solution causes the precipitation of pure this compound.[7]

-

Electrolytic Oxidation: The electrolysis of nickel metal in an environment saturated with carbon dioxide can also yield hydrated this compound.[1]

-

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of both basic and pure this compound.

Synthesis of Basic this compound

This protocol is based on the precipitation reaction between nickel sulfate and a mixed alkali solution.

Materials:

-

Nickel Sulfate (NiSO₄·6H₂O)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Equipment:

-

Reaction vessel with a stirrer

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Precipitation:

-

Maintain the reaction vessel at a controlled temperature (e.g., room temperature, unless otherwise specified).

-

Simultaneously add the nickel sulfate solution and the mixed alkali solution to the reaction vessel under constant stirring.

-

Continuously monitor and control the pH of the reaction mixture, maintaining it within the range of 7.8 to 8.9.[3]

-

-

Aging:

-

After the addition of reactants is complete, continue stirring the slurry for a defined period (e.g., 1-2 hours) to allow for the aging of the precipitate. This step can influence particle size and morphology.[3]

-

-

Filtration and Washing:

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the filter cake with deionized water to remove soluble impurities, such as sodium sulfate. The washing process can be repeated until the conductivity of the filtrate is close to that of deionized water.

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature of approximately 80-120°C until a constant weight is achieved.[8]

-

Synthesis of Pure this compound (Hydrothermal Method)

This protocol describes the synthesis of pure this compound using nickel ammonium sulfate and ammonium bicarbonate under hydrothermal conditions.[5][6]

Materials:

-

Nickel Ammonium Sulfate ((NH₄)₂Ni(SO₄)₂·6H₂O)

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Deionized Water

Equipment:

-

High-pressure reaction vessel (autoclave) with a polytetrafluoroethylene (PTFE) lining

-

Stirrer

-

Filtration apparatus

-

Drying and calcination furnace

Procedure:

-

Preparation of Reactant Solution:

-

Reaction Mixture:

-

Hydrothermal Reaction:

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Filter the resulting precipitate and wash it repeatedly with deionized water.

-

-

Drying and Calcination:

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of basic and pure this compound.

Table 1: Synthesis Parameters for Basic this compound

| Parameter | Value | Reference |

| Nickel Salt | Nickel Sulfate (NiSO₄) | [3] |

| Precipitant | Sodium Carbonate (Na₂CO₃) & Sodium Hydroxide (NaOH) | [3] |

| Ni²⁺ Concentration | 60 - 100 g/L | [3] |

| NaOH Concentration | 15 - 20 g/L | [3] |

| Na₂CO₃ Concentration | 53 - 67 g/L | [3] |

| Reaction pH | 7.8 - 8.9 | [3] |

| Temperature | Room Temperature | [3] |

| Aging Time | 1 - 2 hours | [3] |

Table 2: Synthesis Parameters for Pure this compound (Hydrothermal Method)

| Parameter | Value | Reference |

| Nickel Salt | Nickel Ammonium Sulfate ((NH₄)₂Ni(SO₄)₂·6H₂O) | [5] |

| Precipitant | Ammonium Bicarbonate (NH₄HCO₃) | |

| Ni²⁺ Concentration | 0.1 - 1 mol/L | |

| Molar Ratio (NH₄HCO₃:Ni²⁺) | 4:1 - 6:1 | |

| Reaction Temperature | 210 - 250 °C | |

| Reaction Time | 2 - 8 hours | |

| Calcination Temperature | 260 - 295 °C | [6] |

Physicochemical Characterization

The distinction between basic and pure this compound can be confirmed through various analytical techniques:

-

X-ray Diffraction (XRD): XRD patterns are used to identify the crystalline phases present. Pure NiCO₃ will exhibit a distinct diffraction pattern corresponding to its crystal structure (e.g., rhombohedral), while basic this compound will show a more complex pattern, often with broader peaks, indicative of its mixed carbonate-hydroxide nature and potentially lower crystallinity.

-

Thermogravimetric Analysis (TGA): TGA can differentiate the two compounds based on their thermal decomposition profiles. Basic this compound will typically show a multi-step weight loss corresponding to the loss of water molecules followed by the decomposition of both hydroxide and carbonate groups. Pure this compound will exhibit a simpler decomposition pattern, primarily involving the loss of carbon dioxide to form nickel oxide.[9]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra can provide information about the functional groups present. The spectrum of basic this compound will show characteristic absorption bands for both carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, whereas the spectrum of pure this compound will be dominated by the carbonate bands.

Visualizing the Formation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and key relationships in the formation of basic and pure this compound.

Caption: Experimental workflow for the synthesis of basic this compound.

Caption: Experimental workflow for the synthesis of pure this compound.

References

- 1. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 2. US9422167B2 - Method for forming basic this compound - Google Patents [patents.google.com]

- 3. Process for synthesis of basic this compound from diacidic base - Eureka | Patsnap [eureka.patsnap.com]

- 4. Study on rapid preparation process of high-density spherical basic this compound [wjygy.com.cn]

- 5. Page loading... [guidechem.com]

- 6. CN105502523A - this compound preparation method - Google Patents [patents.google.com]

- 7. This compound | NiCO3 | CID 18746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN100484882C - Method of preparing electronic grade this compound by sodium carbonate deposition - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Nickel Carbonate Electrodes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of nickel carbonate-based electrodes, with a particular focus on their application in energy storage systems such as supercapacitors and batteries. This document summarizes key performance metrics, details experimental protocols for synthesis and characterization, and visualizes the fundamental processes governing their electrochemical behavior.

Introduction

This compound (NiCO₃) and its derivatives, particularly this compound hydroxides and nickel-cobalt carbonate hydroxides, have emerged as promising electrode materials for high-performance energy storage devices. Their unique structural characteristics and rich redox chemistry, centered around the Ni²⁺/Ni³⁺ transition, enable high specific capacitance and energy density. This guide serves as a technical resource for researchers and scientists working on the development of advanced electrode materials.

Electrochemical Performance of this compound-Based Electrodes

The performance of this compound-based electrodes is typically evaluated based on their specific capacitance, energy density, power density, and cycling stability. The following tables summarize key quantitative data from various studies on this compound and nickel-cobalt carbonate hydroxide electrodes.

Table 1: Electrochemical Performance of this compound and Nickel Hydroxide Electrodes

| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |

| Ni₂(CO₃)(OH)₂ | Hydrothermal | 6M KOH | 833.2 | 3 | - | [1] |

| Ni(OH)₂ | Hydrothermal (HMT) | 1M KOH | ~870 | 1 | 92-96% after 1000 cycles | [2] |

| Ni(OH)₂ | Hydrothermal (Urea) | 1M KOH | Significantly lower than HMT-derived | 1 | - | [2] |

| This compound Hydroxide | Hydrothermal | 6M KOH | 169.6 (mAh/g) | 1 | Good | [2] |

Table 2: Electrochemical Performance of Nickel-Cobalt Carbonate Hydroxide Electrodes

| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability | Reference |

| NiCo-CH-180 | Solvothermal | 2M KOH | 762 | 1 | 52 | 1500 | 76.2% after 5000 cycles | [3] |

| Monolayer Ni-Co hydroxyl carbonate | Hydrothermal | PVA/KOH | 2266 | 0.5 | 50 | 8690 | 100% after 19000 cycles | [4] |

| NiCo(CO₃)(OH)₂ nanowire | - | - | 1288.2 (mAh/g) | 3 | 35.5 | 2555.6 | 80.7% after 10,000 cycles | [5] |

| Ni₂Co-CHH | Hydrothermal | - | 1649.51 | 1 | - | - | 80.86% after 3000 cycles | [6] |

| Ni-Co carbonate hydroxide (Ni:Co=1:2) | Hydrothermal | - | 735.33 | - | 42.9 | 285 | 95.4% after 3000 cycles (for Co-rich) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based materials and their electrochemical characterization.

Synthesis of this compound Hydroxide Electrodes

A common method for synthesizing this compound hydroxide is the hydrothermal method.

Hydrothermal Synthesis Protocol:

-

Precursor Solution Preparation: Dissolve a nickel salt (e.g., 2 mmol of Ni(NO₃)₂·6H₂O) and a carbonate/hydroxide source (e.g., 20 mmol of urea or 10 mmol of hexamethylenetetramine (HMT)) in deionized water (e.g., 20 mL).[2]

-

Mixing: Stir the solution for 30 minutes to ensure homogeneity.[2]

-